

# 2-Phenyladamantane fundamental chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Phenyladamantane**

Cat. No.: **B189775**

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **2-Phenyladamantane**

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available data on **2-phenyladamantane**. It should be noted that while physical and some calculated chemical properties are available, detailed experimental spectral data (NMR, MS) and specific biological activity information for this compound are limited in publicly accessible literature. The information provided herein is intended as a foundational guide for research and development purposes.

## Introduction

**2-Phenyladamantane** is a hydrocarbon featuring a bulky, rigid adamantane cage substituted with a phenyl group at the 2-position. The unique three-dimensional structure and high lipophilicity imparted by the adamantane moiety make its derivatives, including **2-phenyladamantane**, compounds of significant interest in medicinal chemistry and materials science. The adamantane scaffold is a well-known pharmacophore that can enhance the therapeutic properties of drug candidates by improving metabolic stability, modulating solubility, and facilitating passage across biological membranes. This guide summarizes the fundamental chemical properties of **2-phenyladamantane**, provides insights into its synthesis, and discusses the potential biological relevance based on the activities of related adamantane derivatives.

## Core Chemical and Physical Properties

The fundamental physicochemical properties of **2-phenyladamantane** are summarized below. The data is a combination of experimentally determined values and computational predictions.

## Physical and Chemical Property Data

The following tables provide quantitative data on the known and calculated properties of **2-phenyladamantane**.

Table 1: General and Physical Properties of **2-Phenyladamantane**

| Property                   | Value                                     | Source           |
|----------------------------|-------------------------------------------|------------------|
| Molecular Formula          | C <sub>16</sub> H <sub>20</sub>           | --INVALID-LINK-- |
| Molecular Weight           | 212.33 g/mol                              | --INVALID-LINK-- |
| CAS Number                 | 19066-24-1                                | --INVALID-LINK-- |
| Melting Point              | 30-31 °C                                  | --INVALID-LINK-- |
| Boiling Point (Calculated) | 607.31 K (334.16 °C)                      | --INVALID-LINK-- |
| Density                    | 1.042 ± 0.06 g/cm <sup>3</sup> (at 20 °C) | --INVALID-LINK-- |

Table 2: Calculated Thermodynamic and Solubility Properties

| Property                                                                   | Value            | Source           |
|----------------------------------------------------------------------------|------------------|------------------|
| Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ )                        | 25.68 kJ/mol     | --INVALID-LINK-- |
| Enthalpy of Vaporization<br>( $\Delta_{\text{vap}}H^\circ$ )               | 52.78 kJ/mol     | --INVALID-LINK-- |
| Log of Water Solubility<br>( $\log_{10}WS$ )                               | -4.30 (in mol/l) | --INVALID-LINK-- |
| Octanol/Water Partition<br>Coefficient ( $\log_{\text{P}}\text{oct/wat}$ ) | 4.226            | --INVALID-LINK-- |
| Standard Gibbs Free Energy<br>of Formation ( $\Delta_fG^\circ$ )           | 350.98 kJ/mol    | --INVALID-LINK-- |
| Standard Enthalpy of<br>Formation ( $\Delta_fH^\circ_{\text{gas}}$ )       | 34.52 kJ/mol     | --INVALID-LINK-- |

## Spectral Characterization

Detailed experimental spectral data for **2-phenyladamantane** are not readily available in the public domain. However, based on the known spectral characteristics of adamantane and phenyl-substituted hydrocarbons, the following features can be anticipated.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2-phenyladamantane** is expected to show signals for both the aromatic protons of the phenyl group and the aliphatic protons of the adamantane cage. The aromatic protons would likely appear in the range of  $\delta$  7.0-7.5 ppm. The adamantane protons, due to the rigid cage structure, would exhibit a complex pattern of overlapping multiplets in the upfield region, typically between  $\delta$  1.5 and 2.5 ppm.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum would display distinct signals for the carbons of the phenyl ring and the adamantane skeleton. The aromatic carbons are expected to resonate in the  $\delta$  125-150 ppm region. The  $\text{sp}^3$  hybridized carbons of the adamantane cage would appear further upfield,

generally in the  $\delta$  25-50 ppm range. The exact chemical shifts will be influenced by the substitution pattern and through-space interactions.

## Mass Spectrometry

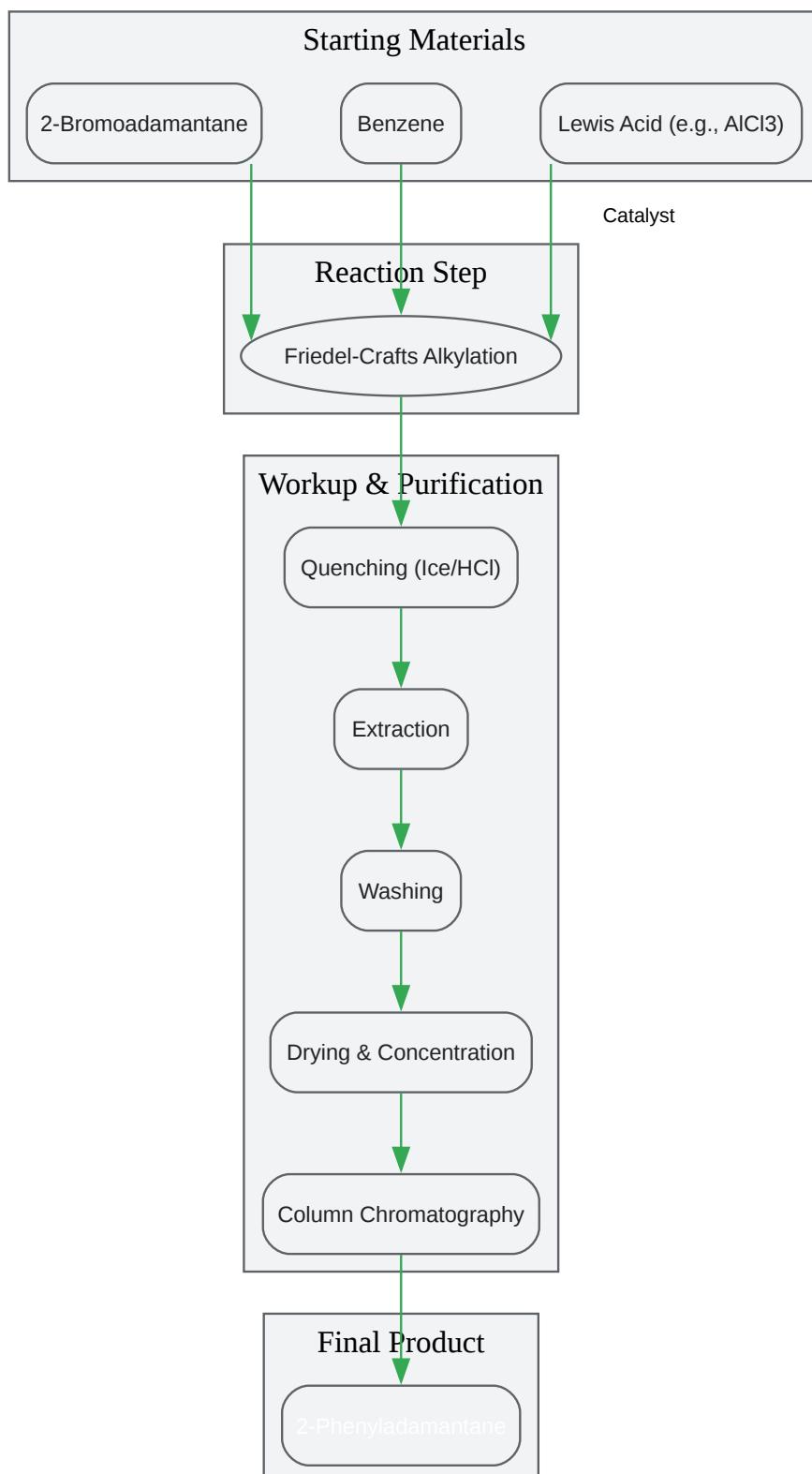
In mass spectrometry, **2-phenyladamantane** would be expected to show a prominent molecular ion peak ( $M^+$ ) at  $m/z$  212. The fragmentation pattern would likely involve the loss of the phenyl group or fragmentation of the adamantane cage. Common fragments for adamantane derivatives include ions corresponding to the adamantyl cation and further degradation of the cage structure.

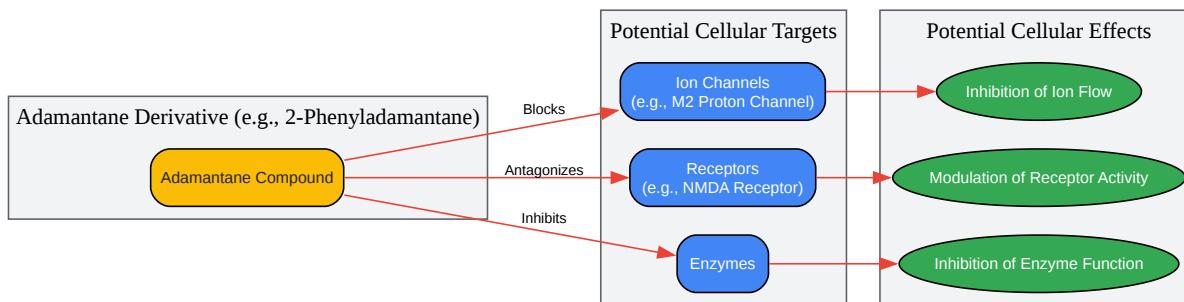
## Experimental Protocols: Synthesis of 2-Phenyladamantane

A common and effective method for the synthesis of **2-phenyladamantane** is the Friedel-Crafts alkylation of benzene with a suitable 2-adamantyl halide, such as 2-bromoadamantane, in the presence of a Lewis acid catalyst.[\[1\]](#)

## General Protocol for Friedel-Crafts Alkylation

Materials:


- 2-Bromoadamantane
- Benzene (anhydrous)
- Anhydrous Aluminum Chloride ( $AlCl_3$ ) or another suitable Lewis acid
- Anhydrous Dichloromethane (DCM) as a solvent (optional)
- Hydrochloric acid (aqueous, dilute)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate


- Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene, which serves as both reactant and solvent.
- Cool the flask in an ice bath.
- Slowly and portion-wise add the Lewis acid catalyst (e.g., anhydrous  $\text{AlCl}_3$ ) to the stirred benzene.
- In a separate flask, dissolve 2-bromoadamantane in a minimal amount of anhydrous benzene or DCM.
- Add the 2-bromoadamantane solution dropwise to the cooled, stirred benzene-catalyst mixture.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
- Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to yield pure **2-phenyladamantane**.

## Synthesis Workflow Diagram





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [2-Phenyladamantane fundamental chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189775#2-phenyladamantane-fundamental-chemical-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)